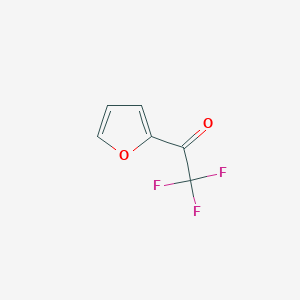

2,2,2-Trifluoro-1-(furan-2-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZDPKNERLXXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171239 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18207-47-1 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines established protocols, quantitative data, and safety considerations to assist researchers in the successful preparation of this compound.

Core Synthesis Pathway: Acylation of Furan

The primary method for synthesizing this compound is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride. Furan, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution. However, its sensitivity to strong acids and polymerization tendencies necessitates carefully controlled reaction conditions.[1] While classic Friedel-Crafts catalysts like aluminum chloride can lead to low yields and polymerization, milder catalysts or even uncatalyzed reactions have proven more effective.

The general transformation is depicted below:

Figure 1: General reaction scheme for the acylation of furan.

Quantitative Data Summary

The following table summarizes the key quantitative data from a documented synthesis protocol.

| Protocol | Furan (molar eq.) | Trifluoroacetic Anhydride (molar eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Uncatalyzed Acylation | 1 | 1 | Benzene | 20-30 | 10 | 70 | SU1235865A1[2] |

| Uncatalyzed (Methylfuran) | 1 | 1 | - | Not Specified | Not Specified | 80 | SU1235865A1[2] |

Experimental Protocols

Protocol 1: Uncatalyzed Acylation of Furan with Trifluoroacetic Anhydride

This protocol is based on a method described in Soviet patent SU1235865A1.[2] It offers a straightforward approach without the need for a catalyst.

Materials:

-

Furan (34 g, 0.5 mol)

-

Trifluoroacetic anhydride (105 g, 0.5 mol)

-

Benzene (250 mL)

Procedure:

-

To a solution of furan in benzene, add trifluoroacetic anhydride dropwise over 1 hour with stirring.

-

Maintain the reaction temperature between 20-30°C during the addition, using external cooling if necessary.

-

Continue stirring the reaction mixture for 10 hours at the same temperature.

-

After the reaction is complete, the product, this compound, is isolated by distillation.

Results:

The reported yield of this compound is 57.4 g (70%).[2] The product has a boiling point of 142°C at 756 mmHg.[2]

Protocol 2: Uncatalyzed Acylation of 2-Methylfuran (for comparison)

A similar procedure is described for the acylation of 2-methylfuran, which can be adapted for furan.[2]

Materials:

-

2-Methylfuran (41 g, 0.5 mol)

-

Trifluoroacetic anhydride (105 g, 0.5 mol)

Procedure:

The synthesis conditions are analogous to those described in Protocol 1.

Results:

The reaction yields 71.2 g (80%) of 2-methyl-5-trifluoroacetylfuran.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Synthesis and purification workflow.

Safety Considerations

-

Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Furan: Furan is a flammable liquid and is toxic. It should be handled in a fume hood, and sources of ignition should be avoided.

-

Benzene: Benzene is a known carcinogen and is highly flammable. Its use should be minimized, and all handling must be performed in a fume hood with appropriate PPE. Consider substituting with a less hazardous solvent if possible, although this may affect reaction outcomes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide on the Spectroscopic Data for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a robust resource for researchers.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This guide covers the theoretical and expected spectroscopic data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.7 - 7.8 | dd | J ≈ 1.8, 0.9 Hz | H5 |

| ~7.2 - 7.3 | dd | J ≈ 3.6, 0.9 Hz | H3 |

| ~6.6 - 6.7 | dd | J ≈ 3.6, 1.8 Hz | H4 |

Note: The chemical shifts of furan protons are influenced by the electron-withdrawing trifluoroacetyl group. The assignments are based on typical coupling patterns in 2-substituted furans.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~170 - 175 | q | ²J(C,F) ≈ 35-40 Hz | C=O |

| ~148 - 152 | s | - | C2 |

| ~147 - 150 | s | - | C5 |

| ~120 - 125 | s | - | C3 |

| ~115 - 120 | q | ¹J(C,F) ≈ 285-295 Hz | CF₃ |

| ~113 - 116 | s | - | C4 |

Note: The carbonyl carbon and the trifluoromethyl carbon will appear as quartets due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | s | CF₃ |

Note: The chemical shift is referenced to CFCl₃ at 0.00 ppm. The exact shift can be influenced by the solvent and concentration.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3150 | Medium | C-H stretching (furan ring) |

| ~1700-1730 | Strong | C=O stretching (ketone) |

| ~1570, 1480, 1390 | Medium-Weak | C=C stretching (furan ring) |

| ~1150-1250 | Strong | C-F stretching (CF₃) |

| ~1000-1100 | Strong | C-O-C stretching (furan ring) |

| ~750-800 | Strong | C-H out-of-plane bending (furan ring) |

Table 5: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M - CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 67 | Moderate | [C₄H₃O]⁺ (Furyl cation) |

| 39 | Low | [C₃H₃]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting ions. The base peak is expected to be the furylacylium ion at m/z 95.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Synthesis: Friedel-Crafts Acylation of Furan with Trifluoroacetic Anhydride

This protocol describes a plausible method for the synthesis of this compound.

-

Materials: Furan, trifluoroacetic anhydride, a Lewis acid catalyst (e.g., BF₃·OEt₂ or SnCl₄), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and a rotary evaporator.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add trifluoroacetic anhydride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of organofluorine compounds.[1][2][3][4][5]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), if quantitative analysis or precise referencing is required. For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0.00 ppm) can be used.[6][7]

-

-

Instrumental Parameters:

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are generally used. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz for a 400 MHz instrument.[3] A wide spectral width is recommended due to the large chemical shift range of fluorine. Proton decoupling can be employed to simplify the spectrum.

-

3.3 Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of a liquid sample.[8][9][10][11]

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

3.4 Mass Spectrometry (MS)

This protocol describes a typical procedure for electron ionization mass spectrometry.[12][13][14][15][16]

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Bombard the sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[14]

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Predicted mass spectrometry fragmentation pathway.

References

- 1. azom.com [azom.com]

- 2. biophysics.org [biophysics.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. epfl.ch [epfl.ch]

- 6. colorado.edu [colorado.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. ursinus.edu [ursinus.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

"physical and chemical properties of 2-furyl trifluoromethyl ketone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)furan or 1-(furan-2-yl)-2,2,2-trifluoroethanone, is a heterocyclic ketone containing a furan ring and a trifluoromethyl group. The presence of the highly electronegative trifluoromethyl group significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and potential biological applications of 2-furyl trifluoromethyl ketone.

Physical and Chemical Properties

2-Furyl trifluoromethyl ketone is a colorless liquid at room temperature. Its physical properties are summarized in the table below. The trifluoromethyl group imparts a strong electrophilic character to the adjacent carbonyl carbon, making the compound susceptible to nucleophilic attack.

| Property | Value | Reference |

| CAS Number | 18207-47-1 | [1] |

| Molecular Formula | C₆H₃F₃O₂ | [1] |

| Molecular Weight | 164.08 g/mol | [1] |

| Boiling Point | 144.3 °C at 760 mmHg | [1] |

| Density | 1.365 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.4378 | [2] |

| Flash Point | 41.1 °C | [1] |

Synthesis

The primary method for the synthesis of 2-furyl trifluoromethyl ketone is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.[2][3][4] This reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of 2-Furyl Trifluoromethyl Ketone[2]

Materials:

-

Furan

-

Trifluoroacetic anhydride

-

Benzene (solvent)

Procedure:

-

To a solution of furan (0.5 mol) in 250 mL of benzene, add trifluoroacetic anhydride (0.5 mol) dropwise over 1 hour with stirring and cooling to maintain a temperature of 20-30 °C.

-

Continue stirring the reaction mixture for 10 hours at the same temperature.

-

After the reaction is complete, the product, 2-furyl trifluoromethyl ketone, is isolated by distillation.

Yield: 70%

Note: Furan is sensitive to strong acids and can polymerize under classical Friedel-Crafts conditions.[3] Therefore, milder reaction conditions are necessary.

Chemical Reactivity

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the furan ring towards further electrophilic substitution.

The carbonyl group of 2-furyl trifluoromethyl ketone is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This makes it a target for nucleophilic attack, a key feature in its potential biological activity as an enzyme inhibitor.[5] Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in the active sites of proteases.[5][6][7]

Spectroscopic Characterization

The structure of 2-furyl trifluoromethyl ketone can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the three protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing trifluoroacetyl group. A Russian patent provides the following data in CCl₄: δ 7.90 (d, 1H), 7.50 (m, 1H), 6.70 (dd, 1H).[2]

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment.[8][9][10][11] A Russian patent reports a chemical shift of -72.8 ppm (relative to CF₃COOH) in CCl₄.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and the vibrations of the furan ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the 2-furyl trifluoromethyl ketone structure. Common fragmentation pathways may involve cleavage of the acyl group and fragmentation of the furan ring.[12]

Potential Biological Applications and Signaling Pathways

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[5][6][7][13] They act as transition-state analogs, forming a stable tetrahedral intermediate with the active site nucleophile (serine or cysteine).[6][14] This inhibitory mechanism makes them attractive candidates for the development of therapeutic agents for a variety of diseases.

While specific biological studies on 2-furyl trifluoromethyl ketone are limited, its structural features suggest potential as an inhibitor for various enzymes. Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[9][11][15][16]

The general mechanism of serine protease inhibition by trifluoromethyl ketones involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the ketone. This forms a stable hemiacetal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.

dot

Caption: Mechanism of serine protease inhibition by 2-furyl trifluoromethyl ketone.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of 2-furyl trifluoromethyl ketone against a target enzyme, such as a serine protease, is outlined below.[8][17]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

2-Furyl trifluoromethyl ketone (inhibitor)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed amount of the enzyme solution. Then, add varying concentrations of the 2-furyl trifluoromethyl ketone solution to different wells. Include control wells with the enzyme and buffer only (no inhibitor). Incubate for a specific period to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.

-

Monitor Reaction: Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the enzymatic reaction.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

dot

Caption: General workflow for an enzyme inhibition assay.

Conclusion

2-Furyl trifluoromethyl ketone is a versatile molecule with potential applications in various fields, particularly in drug discovery. Its unique combination of a furan ring and a trifluoromethyl ketone moiety confers specific chemical and physical properties that make it a promising scaffold for the design of enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and applications of this intriguing compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. SU1235865A1 - Method of producing trifluoracetylfuranes - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 8. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. dovepress.com [dovepress.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.pdx.edu [web.pdx.edu]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid [organic-chemistry.org]

A Technical Guide to the Synthesis and Characterization of 2-Trifluoroacetylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-trifluoroacetylfuran, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via Friedel-Crafts acylation, outlines its key characterization data, and presents a proposed reaction mechanism. The information is intended to equip researchers with the necessary knowledge to synthesize and utilize this compound in their work.

Synthesis of 2-Trifluoroacetylfuran

The synthesis of 2-trifluoroacetylfuran is most commonly achieved through the electrophilic acylation of furan with trifluoroacetic anhydride. This reaction, a variation of the Friedel-Crafts acylation, benefits from the high reactivity of both the furan ring and the acylating agent, allowing the reaction to proceed efficiently without the need for a strong Lewis acid catalyst, which can often lead to polymerization of the furan ring.[1][2]

A reported method involves the direct reaction of furan with trifluoroacetic anhydride in a non-polar solvent such as benzene. The reaction proceeds smoothly at moderate temperatures over several hours to yield the desired product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 2-trifluoroacetylfuran.

Proposed Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The furan ring acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The subsequent loss of a proton and a trifluoroacetate anion rearomatizes the ring to yield the final product.

Characterization Data

The successful synthesis of 2-trifluoroacetylfuran can be confirmed through various analytical techniques. The following tables summarize the key physical and spectral properties of the compound.

Physical and Analytical Properties

This table summarizes the reported physical constants and elemental analysis data for 2-trifluoroacetylfuran.

| Property | Value |

| Molecular Formula | C₆H₃F₃O₂ |

| Molecular Weight | 164.08 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 142 °C (at 756 mmHg) |

| Density (d²⁰₄) | 1.3968 g/cm³ |

| Refractive Index (n²⁰D) | 1.4378 |

| Elemental Analysis (C) | Found: 44.07%, Calculated: 43.92% |

| Elemental Analysis (H) | Found: 1.88%, Calculated: 1.84% |

| Elemental Analysis (F) | Found: 34.86%, Calculated: 34.74% |

Spectroscopic Data

The following sections provide details of the spectroscopic characterization of 2-trifluoroacetylfuran.

The proton NMR spectrum provides information on the hydrogen atoms attached to the furan ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.90 | Doublet | J(H4,H5) = 4.2 | H-5 |

| 7.50 | Multiplet | - | H-3 |

| 6.70 | Doublet of Doublets | J(H3,H4) = 1.8, J(H4,H5) = 4.2 | H-4 |

| Solvent: CCl₄ |

Note: The following carbon NMR data is estimated based on the known spectrum of 2-acetylfuran and the expected electronic effects of the trifluoromethyl group. Experimental verification is recommended.

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

| ~175 | Quartet (q) | C=O |

| ~150 | Singlet (s) | C-2 |

| ~148 | Singlet (s) | C-5 |

| ~120 | Singlet (s) | C-3 |

| ~118 | Quartet (q) | CF₃ |

| ~114 | Singlet (s) | C-4 |

Note: The following are predicted characteristic IR absorption bands for 2-trifluoroacetylfuran based on typical functional group frequencies. Experimental verification is recommended.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 - 1720 | Strong | C=O stretch (ketone) |

| ~1560 - 1580 | Medium | C=C stretch (furan ring) |

| ~1470 - 1490 | Medium | C=C stretch (furan ring) |

| ~1150 - 1350 | Strong | C-F stretches (asymmetric & symmetric) |

| ~1020 - 1225 | Strong | C-O-C stretch (furan ring) |

| ~3100 - 3150 | Weak | =C-H stretch (furan ring) |

Note: The following is a proposed fragmentation pattern for 2-trifluoroacetylfuran under electron ionization (EI). Experimental verification is recommended.

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 164 | [M]⁺ (Molecular Ion) | [C₆H₃F₃O₂]⁺ |

| 95 | [M - CF₃]⁺ | [C₅H₃O₂]⁺ |

| 67 | [Furan]⁺ | [C₄H₃O]⁺ |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-trifluoroacetylfuran based on the procedure described in the literature.

Materials:

-

Furan (0.5 mol, 34 g)

-

Trifluoroacetic anhydride (0.5 mol, 105 g)

-

Benzene (250 mL)

Procedure:

-

To a solution of furan (0.5 mol) in benzene (250 mL) in a suitable reaction vessel equipped with a stirrer and cooling bath, add trifluoroacetic anhydride (0.5 mol) dropwise over a period of 1 hour.

-

Maintain the reaction temperature between 20-30°C during the addition using the cooling bath.

-

After the addition is complete, continue to stir the reaction mixture for 10 hours at the same temperature.

-

Upon completion of the reaction, remove the solvent and any unreacted starting materials under reduced pressure.

-

Purify the crude product by distillation to obtain 2-trifluoroacetylfuran.

-

Yield: 57.4 g (70%)

-

Boiling Point: 142°C at 756 mmHg

-

Safety Precautions:

-

Furan is a volatile and flammable liquid and is toxic.

-

Trifluoroacetic anhydride is corrosive and reacts with moisture.

-

Benzene is a known carcinogen and is highly flammable.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

A Comprehensive Technical Review of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a fluorinated ketone incorporating a furan moiety, is a chemical entity of growing interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of this compound, summarizing its key chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively reported in readily available literature, this review outlines the most probable synthetic route and discusses the known biological activities of structurally related furan derivatives to infer its potential applications.

Physicochemical Properties

This compound, also known as 2-furyl trifluoromethyl ketone, is a liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃F₃O₂ |

| Molecular Weight | 164.08 g/mol |

| CAS Number | 18207-47-1 |

| Boiling Point | 144 °C |

| Density | 1.365 g/cm³ |

| Flash Point | 41 °C |

| Refractive Index | 1.398 |

Table 1: Physicochemical Properties of this compound

Synthesis

Proposed Experimental Protocol: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of a furan ring with a trifluoroacetyl group, typically using trifluoroacetic anhydride as the acylating agent. A Lewis acid catalyst is generally required to activate the acylating agent. Given the acid-sensitive nature of the furan ring, milder Lewis acids or specific reaction conditions are often necessary to prevent polymerization and degradation.

Reaction:

Furan + Trifluoroacetic Anhydride --(Lewis Acid)--> this compound

Methodology:

-

Reaction Setup: A solution of furan in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity.

-

Addition of Reagents: A Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂)) is added to the cooled furan solution.

-

Acylation: Trifluoroacetic anhydride is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

A diagrammatic representation of this proposed synthetic workflow is provided below.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three protons on the furan ring. The chemical shifts would be influenced by the electron-withdrawing trifluoroacetyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the furan ring and the carbonyl carbon. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone, and characteristic bands for the C-O-C and C-H bonds of the furan ring, as well as strong C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 164.01, along with characteristic fragmentation patterns including the loss of the trifluoromethyl group. |

Table 2: Predicted Spectroscopic Data for this compound

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the furan nucleus is a common scaffold in a wide range of biologically active compounds. Furan derivatives have been reported to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]

The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can enhance cell membrane permeability, and alter electronic properties which can lead to stronger binding interactions with target proteins.

Given these considerations, this compound represents a valuable building block for the synthesis of novel furan-containing compounds with potential therapeutic applications. The logical progression for investigating the utility of this compound in drug discovery is outlined below.

Conclusion

This compound is a fluorinated heterocyclic ketone with potential as a versatile building block in medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, its synthesis can be reasonably achieved through Friedel-Crafts acylation of furan. The presence of both the furan ring, a known pharmacophore, and the trifluoromethyl group, a key bioisostere, suggests that derivatives of this compound may exhibit interesting biological activities. Further research is warranted to fully elucidate the synthetic protocols, spectroscopic characteristics, and pharmacological profile of this compound and its derivatives to unlock their full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,2,2-trifluoro-1-(furan-2-yl)ethanone, a valuable fluorinated building block in medicinal and agricultural chemistry. The primary focus is on the starting materials and methodologies for its synthesis, with a detailed exploration of the prevalent Friedel-Crafts acylation route. Alternative synthetic strategies are also discussed, offering a comparative perspective for researchers. This document collates experimental data, presents detailed protocols, and visualizes reaction pathways to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in drug discovery and development to enhance metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, serves as a key intermediate for the synthesis of various pharmacologically active compounds and agrochemicals. This guide details the primary synthetic routes, starting materials, and reaction conditions for the preparation of this important fluorinated ketone.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through the Friedel-Crafts acylation of furan. Other potential but less commonly documented routes include the reaction of furan-based organometallic reagents with a trifluoroacetylating agent or the conversion of 2-furoic acid derivatives.

Friedel-Crafts Acylation of Furan

The most direct and widely utilized method for the synthesis of this compound is the electrophilic acylation of furan with a trifluoroacetylating agent. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2-position.

Starting Materials:

-

Furan: The heterocyclic substrate.

-

Trifluoroacetic Anhydride (TFAA): The most common trifluoroacetylating agent.

-

Catalyst (optional but recommended): Lewis acids or bases can be used to promote the reaction.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts acylation of furan.

While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. Furan is sensitive to strong acids, which can cause polymerization, so milder catalysts are often preferred.

-

Pyridine: Acts as a mild base catalyst. It is believed to form a highly reactive N-trifluoroacetylpyridinium species with trifluoroacetic anhydride.

-

Lewis Acids: Milder Lewis acids such as zinc chloride (ZnCl₂) or ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) can be employed to activate the anhydride without causing significant degradation of the furan ring.

-

Trifluoroacetic Acid (TFA): Can act as both a solvent and a catalyst for the acylation reaction.

Table 1: Comparison of Catalytic Systems for Trifluoroacetylation of Furan

| Catalyst | Role | Advantages | Disadvantages |

| Pyridine | Base Catalyst | Mild conditions, high yields reported. | Can be difficult to remove post-reaction. |

| Yb(OTf)₃ | Lewis Acid | Catalytic amounts, reusable in some systems. | Higher cost. |

| Trifluoroacetic Acid | Acid Catalyst/Solvent | Readily available, can be used as solvent. | Potential for furan polymerization if not controlled. |

This protocol is based on established principles of furan acylation and the known reactivity of trifluoroacetic anhydride with pyridine.

Materials:

-

Furan (1.0 eq)

-

Trifluoroacetic Anhydride (1.1 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

To a stirred solution of furan in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine dropwise.

-

Slowly add trifluoroacetic anhydride to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Figure 2: Experimental workflow for pyridine-catalyzed trifluoroacetylation.

Alternative Synthetic Routes

2-Furoic acid is a readily available starting material that can be converted to an activated form, such as 2-furoyl chloride, which can then potentially react with a trifluoromethylating agent.

Starting Materials:

-

2-Furoic Acid: The carboxylic acid precursor.

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): For the preparation of 2-furoyl chloride.

-

Trifluoromethylating Agent: A source of the trifluoromethyl group, such as Ruppert's reagent (TMSCF₃) with a fluoride initiator.

Reaction Pathway:

Figure 3: Synthesis from 2-furoic acid.

Experimental Considerations: This route is less direct and involves the handling of moisture-sensitive and corrosive reagents like thionyl chloride. The trifluoromethylation of the acid chloride would require careful optimization of reaction conditions.

The reaction of a furan-based organometallic species, such as 2-furyllithium or a 2-furyl Grignard reagent, with a trifluoroacetic acid derivative is another plausible synthetic approach.

Starting Materials:

-

2-Bromofuran or Furan: Precursor for the organometallic reagent.

-

n-Butyllithium or Magnesium: For the formation of the organometallic reagent.

-

Ethyl Trifluoroacetate or Trifluoroacetic Anhydride: As the electrophilic trifluoroacetyl source.

Reaction Pathway:

Figure 4: Synthesis via a Grignard reagent.

Experimental Considerations: This method requires anhydrous conditions and careful handling of pyrophoric organolithium reagents or reactive Grignard reagents. The choice of the trifluoroacetylating agent is crucial to avoid side reactions.

Data Presentation

As specific yield data for the direct synthesis of this compound is not widely available in open literature, the following table presents expected yield ranges based on analogous acylation reactions of furan.

Table 2: Estimated Yields for the Synthesis of this compound

| Synthetic Route | Acylating Agent | Catalyst | Expected Yield (%) |

| Friedel-Crafts | Trifluoroacetic Anhydride | Pyridine | 60-80 |

| Friedel-Crafts | Trifluoroacetic Anhydride | Yb(OTf)₃ | 50-75 |

| From 2-Furoyl Chloride | TMSCF₃ | Fluoride Source | 40-60 |

Note: These are estimated yields and may vary depending on reaction scale and optimization.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of furan using trifluoroacetic anhydride, with pyridine being a suitable catalyst for this transformation. This method offers a direct and relatively high-yielding pathway. Alternative routes starting from 2-furoic acid or involving organometallic intermediates provide strategic alternatives, although they may require more complex reaction setups and optimization. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this valuable fluorinated building block. Further process optimization and exploration of greener catalytic systems could enhance the efficiency and sustainability of these synthetic methods.

An In-depth Technical Guide to the Formation of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a valuable intermediate in the development of novel pharmaceutical compounds. The document details the mechanism of formation, provides a step-by-step experimental protocol, and presents key quantitative and spectroscopic data.

Introduction

This compound, also known as 2-furyl trifluoromethyl ketone, is a fluorinated organic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the primary method for its synthesis: the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.

Mechanism of Formation

The formation of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The furan ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles. Trifluoroacetic anhydride serves as the acylating agent.

The reaction mechanism can be broken down into the following key steps:

-

Formation of the Trifluoroacylium Ion: Trifluoroacetic anhydride itself is a highly reactive acylating agent. In the presence of a Lewis acid catalyst, or even autocatalytically, it can generate the highly electrophilic trifluoroacylium ion (CF₃CO⁺).

-

Electrophilic Attack: The electron-rich furan ring, preferentially at the C2 position due to the directing effect of the oxygen atom, acts as a nucleophile and attacks the trifluoroacylium ion. This results in the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the trifluoroacetate anion (CF₃COO⁻) present in the reaction mixture, removes a proton from the carbon atom to which the trifluoroacetyl group is attached. This step restores the aromaticity of the furan ring, yielding the final product, this compound.

It is important to note that the furan ring is sensitive to strong acids and can be prone to polymerization under harsh Friedel-Crafts conditions. Therefore, milder reaction conditions are often employed for the acylation of furan. The use of trifluoroacetic anhydride often allows the reaction to proceed without a strong Lewis acid catalyst.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Furan

-

Trifluoroacetic anhydride

-

Pyridine (optional, as a mild catalyst and acid scavenger)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of furan in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Addition of Reagents: The flask is cooled in an ice bath. A solution of trifluoroacetic anhydride (typically 1.1 to 1.5 molar equivalents relative to furan) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring. If pyridine is used, it is typically added to the furan solution before the addition of the anhydride.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then carefully poured into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid formed. The mixture is stirred until the cessation of gas evolution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (diethyl ether or dichloromethane). The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃F₃O₂ | - |

| Molecular Weight | 164.08 g/mol | - |

| Boiling Point | Not explicitly found in searches. | - |

| Yield | Not explicitly found in searches. | - |

| Reaction Conditions | ||

| Reactants | Furan, Trifluoroacetic anhydride | [1] |

| Catalyst (optional) | Pyridine | [2] |

| Solvent | Anhydrous Diethyl Ether or CH₂Cl₂ | General Friedel-Crafts Procedure |

| Temperature | 0 °C to room temperature | General Friedel-Crafts Procedure |

| Reaction Time | 2 - 24 hours | General Friedel-Crafts Procedure |

Spectroscopic Data (Predicted/Analogous Compounds):

Note: Specific experimental spectroscopic data for this compound was not found in the provided search results. The following data is based on general knowledge of similar compounds and may not be exact.

| Spectroscopy | Expected Chemical Shifts (δ) / Peaks (m/z) |

| ¹H NMR | The furan protons would appear as multiplets in the aromatic region (approx. 6.5-7.8 ppm). H5 (adjacent to the carbonyl) would be the most downfield, followed by H3, and then H4 would be the most upfield. |

| ¹³C NMR | The carbonyl carbon would be significantly downfield (approx. 170-180 ppm). The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The furan carbons would appear in the aromatic region (approx. 110-150 ppm). |

| ¹⁹F NMR | A singlet for the CF₃ group would be expected. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be at m/z 164. Key fragmentation peaks would likely include the loss of CF₃ (m/z 95, furylcarbonyl cation) and the furan ring fragmentation. |

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation of Furan.

Experimental Workflow

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined the fundamental principles and a practical approach for the synthesis of this compound. The Friedel-Crafts acylation of furan with trifluoroacetic anhydride provides a direct route to this important fluorinated building block. While the general methodology is established, further optimization of reaction conditions can be explored to maximize yields and purity for specific applications in drug discovery and development. The provided diagrams and data serve as a valuable resource for researchers in this field.

References

A Technical Guide to the Thermodynamic Properties of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of the compound 2,2,2-Trifluoro-1-(furan-2-yl)ethanone. Recognizing the current scarcity of experimentally determined thermodynamic data for this specific molecule, this document serves a dual purpose. Firstly, it provides a framework for understanding the key thermodynamic parameters relevant to pharmaceutical and chemical research. Secondly, it details the established experimental protocols for determining these properties, offering a comprehensive procedural reference for researchers. To provide context and comparative data, available thermodynamic information for the structurally related analog, 2-acetylfuran, is presented. This guide is intended to be a foundational resource for scientists and engineers working with this and similar fluorinated furan derivatives, facilitating further research and application.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its thermodynamic properties is crucial for process development, safety assessment, and formulation in drug development.

This guide outlines the essential thermodynamic properties, including enthalpy of formation, heat capacity, and enthalpy of vaporization, and provides detailed methodologies for their experimental determination. Due to the limited availability of published data for this compound, this document emphasizes the experimental workflows and provides data for analogous compounds to serve as a benchmark.

Physicochemical and Thermodynamic Data

Quantitative thermodynamic data for this compound is not widely available in the current literature. The following tables summarize the known data for the target compound and its non-fluorinated analog, 2-acetylfuran, for comparative purposes.

Table 1: General Physicochemical Properties

| Property | This compound | 2-Acetylfuran |

| CAS Number | 18207-47-1 | 1192-62-7[1] |

| Molecular Formula | C₆H₃F₃O₂ | C₆H₆O₂[1] |

| Molecular Weight | 164.08 g/mol | 110.112 g/mol [1] |

| Appearance | Liquid | Low melting solid[1] |

| Boiling Point | Not available | 168-169 °C[1] |

| Melting Point | Not available | 30 °C[1] |

| Density | Not available | 1.0975 g/mL at 20 °C[1] |

Table 2: Thermodynamic Properties

| Property | This compound | 2-Acetylfuran |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | Data not available |

| Molar Heat Capacity (Cp) | Data not available | Data not available |

| Enthalpy of Vaporization (ΔvapH) | Data not available | Data not available |

| Vapor Pressure | Data not available | Data not available |

Note: The absence of data for this compound highlights a significant knowledge gap and an opportunity for further research.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter. For halogenated compounds, a rotating-bomb calorimeter is often required to ensure complete combustion and to handle the corrosive products.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container (e.g., a polyester bag).

-

Calorimeter Setup: The sample is placed in the platinum crucible inside the combustion bomb. A small amount of water or a reducing solution is added to the bomb to dissolve the combustion products (like HF).

-

Combustion: The bomb is sealed, charged with high-purity oxygen to a pressure of approximately 30 atm, and placed in the calorimeter. The bomb is rotated to ensure the internal solution absorbs all gaseous products. The sample is then ignited.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

-

Data Analysis: The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container, the fuse wire, and for the formation of nitric acid and hydrofluoric acid.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the corrected enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Molar Heat Capacity (Cp)

The heat capacity of a substance can be determined using Differential Scanning Calorimetry (DSC).[2][3][4][5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement Procedure: The heat capacity is measured using a three-step method:

-

An initial baseline run is performed with two empty pans.

-

A run is performed with a sapphire standard to determine the heat capacity of the standard.

-

A final run is performed with the sample pan.

-

-

Heating Program: Each run consists of heating the sample, reference, and standard at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard.

Vapor Pressure and Enthalpy of Vaporization (ΔvapH)

Vapor pressure can be measured by several methods depending on the pressure range. The Knudsen effusion method is suitable for substances with very low vapor pressures.[6][7][8] The static method is applicable over a broader pressure range.[9][10] The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured using gas chromatography.[11][12]

Experimental Protocol: Static Vapor Pressure Measurement

-

Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer, all enclosed in a temperature-controlled chamber.

-

Sample Degassing: The liquid sample is placed in the cell and thoroughly degassed to remove any dissolved air.

-

Equilibrium Measurement: The sample is heated to a specific temperature, and the system is allowed to reach thermal and vapor-liquid equilibrium.

-

Pressure Reading: The vapor pressure is directly measured by the pressure transducer.

-

Temperature Variation: Measurements are repeated at various temperatures to obtain a vapor pressure curve.

-

Calculation of ΔvapH: The enthalpy of vaporization is calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Caption: Experimental workflow for measuring heat capacity using Differential Scanning Calorimetry.

Caption: Workflow for determining vapor pressure and enthalpy of vaporization via the static method.

Conclusion

While direct experimental data on the thermodynamic properties of this compound are currently lacking, established methodologies exist for their determination. This guide provides the necessary procedural framework for researchers to obtain this critical data. The information presented herein, including comparative data for 2-acetylfuran and detailed experimental protocols, serves as a valuable resource for initiating and conducting further studies. The determination of these properties will be instrumental in advancing the potential applications of this and other novel fluorinated compounds in drug development and materials science.

References

- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 2. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. mse.ucr.edu [mse.ucr.edu]

- 5. mt.com [mt.com]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Knudsen cell - Wikipedia [en.wikipedia.org]

- 9. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. vernier.com [vernier.com]

Quantum Chemical Blueprint for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the protocol for determining the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. The presented data, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key thermodynamic parameters, offer critical insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide serves as a foundational resource for further computational and experimental investigations.

Introduction

This compound (C₆H₃F₃O₂) is a fluorinated ketone incorporating a furan ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the carbonyl group, enhancing its electrophilicity.[1] Furan and its derivatives are known for their diverse biological activities and applications in industrial chemistry.[2] Understanding the structural and electronic characteristics of this molecule at a quantum level is paramount for predicting its chemical behavior and for the rational design of new derivatives with tailored properties for applications in drug development and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular properties with high accuracy. This guide details a theoretical study to thoroughly characterize this compound.

Computational Methodology

The quantum chemical calculations outlined herein are performed using a widely accepted theoretical model.

Software and Theoretical Level

All calculations are modeled using a standard computational chemistry software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A suitable basis set, such as 6-311++G(d,p), is employed to ensure a good balance between computational cost and accuracy for systems containing fluorine and oxygen.[3]

Experimental Protocols

-

Geometric Optimization: The initial structure of the molecule is built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are set to the software's default values, ensuring that a true energy minimum on the potential energy surface is located.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: Based on the optimized geometry, several electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and to identify the regions most susceptible to electrophilic and nucleophilic attack.

-

Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure.

-

The logical workflow for these computational experiments is depicted below.

Caption: A flowchart illustrating the computational protocol.

Results and Discussion

Molecular Geometry

The geometric optimization of this compound results in a stable conformation. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These theoretical values provide a precise three-dimensional representation of the molecule's structure.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| C(furan)-C(carbonyl) | 1.48 | |

| C(carbonyl)=O | 1.21 | |

| C(carbonyl)-C(CF3) | 1.55 | |

| C-F (average) | 1.34 | |

| O(furan)-C(furan) (avg) | 1.36 | |

| Bond Angles | ||

| O=C-C(furan) | 120.5 | |

| O=C-C(CF3) | 118.0 | |

| C(furan)-C-C(CF3) | 121.5 | |

| Dihedral Angles | ||

| O(furan)-C-C=O | ~180 (anti-periplanar) or ~0 (syn-periplanar) |

Note: The exact dihedral angle depends on the lowest energy conformer.

Vibrational Analysis

The vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared and Raman spectra of the molecule. A summary of the most significant vibrational modes is presented in Table 2.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | 1730-1750 |

| C-F Stretch (asymmetric) | Trifluoromethyl | 1250-1280 |

| C-F Stretch (symmetric) | Trifluoromethyl | 1150-1180 |

| C-O-C Stretch (furan) | Furan Ring | 1050-1100 |

| C=C Stretch (furan) | Furan Ring | 1500-1550 |

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity. The energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are key indicators.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[4] The distribution of these orbitals reveals that the HOMO is likely localized over the furan ring, while the LUMO is concentrated on the carbonyl group, particularly the carbon atom, due to the electron-withdrawing effect of the trifluoromethyl group.

The relationship between these electronic properties and the molecule's reactivity is illustrated in the diagram below.

Caption: A diagram showing the influence of FMOs on reactivity.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The red regions, indicating negative potential, are expected around the carbonyl oxygen and the furan oxygen, signifying sites for electrophilic attack. The blue regions, indicating positive potential, are anticipated around the hydrogen atoms and, most significantly, the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.

Conclusion

This technical guide has detailed a comprehensive quantum chemical analysis of this compound using DFT calculations. The presented data on the optimized geometry, vibrational frequencies, and electronic properties provide a fundamental understanding of the molecule's structural and chemical characteristics. The high electrophilicity of the carbonyl carbon, a consequence of the trifluoromethyl group's electron-withdrawing nature, is a key feature influencing its reactivity. These theoretical insights are invaluable for guiding future experimental work, including synthesis of derivatives and evaluation of their biological activity, ultimately aiding in the development of new pharmaceuticals and advanced materials.

References

- 1. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone | 33284-17-2 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,2,2-Trifluoro-1-(furan-2-yl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone, a versatile building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The furan moiety, on the other hand, serves as a versatile precursor to a variety of other functional groups and heterocyclic systems. This document outlines key reactions, detailed experimental protocols, and quantitative data for the application of this reagent in the synthesis of valuable molecular scaffolds.

Synthesis of β-Enaminones: Precursors for Heterocyclic Synthesis

The reaction of this compound with primary or secondary amines in the presence of a catalyst or under solvent-free conditions affords trifluoromethylated β-enaminones. These compounds are valuable intermediates for the synthesis of a wide range of heterocycles, including pyrimidines, pyridines, and pyrazoles.

General Reaction Scheme:

Quantitative Data for β-Enaminone Synthesis

| Amine | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Sc(OTf)3 (5 mol%) | Solvent-free | 0.5 - 2 | 85-95 | Adapted from[1] |

| p-Toluidine | Fe(NO3)3·9H2O (cat.) | Solvent-free, rt | 0.25 - 1 | 90-98 | Adapted from[1] |

| Cyclohexylamine | CoCl2 (cat.) | Solvent-free, rt | 1 - 3 | 80-92 | Adapted from[1] |

| Pyrrolidine | None | Toluene, reflux | 4 - 8 | 75-88 | General Protocol |

Experimental Protocol: Synthesis of (Z)-3-amino-1-(furan-2-yl)-4,4,4-trifluorobut-2-en-1-one

This protocol is a general procedure adapted for the synthesis of β-enaminones from 1,3-dicarbonyl compounds.

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., aniline, 1.0 equiv)

-

Catalyst (e.g., Scandium triflate, 5 mol%)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath (if required)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the desired amine (1.0 equiv).

-

Add the catalyst (e.g., Sc(OTf)3, 5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature or heat as required (see table above for specific conditions).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Logical Workflow for β-Enaminone Synthesis:

Caption: Workflow for the synthesis of β-enaminones.

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones

This compound can undergo Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones. These products are important intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, through subsequent cyclization reactions.

General Reaction Scheme:

Quantitative Data for Claisen-Schmidt Condensation

| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaOH | Ethanol/Water | 24 | 80-90 | Adapted from[2][3] |

| 4-Chlorobenzaldehyde | KOH | Ethanol | 12 | 85-95 | Adapted from[3] |

| 4-Methoxybenzaldehyde | NaOH | Ethanol/Water | 24 | 82-92 | Adapted from[2][3] |

| Furfural | NaOH | Water | 48 | 75-85 | Adapted from[4] |

Experimental Protocol: Synthesis of (E)-1-(furan-2-yl)-3-phenyl-4,4,4-trifluorobut-2-en-1-one

This is a general protocol for the Claisen-Schmidt condensation.

Materials:

-

This compound (1.0 equiv)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

Base (e.g., 10% aqueous NaOH)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous base solution with stirring.

-

Allow the reaction to stir at room temperature for the time specified in the table.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Pathway for Claisen-Schmidt Condensation:

Caption: Claisen-Schmidt condensation pathway.